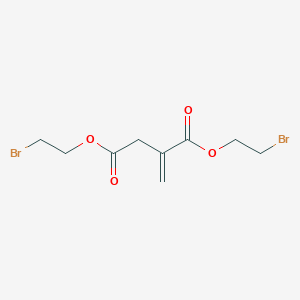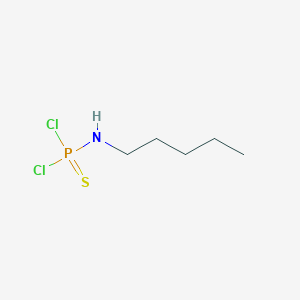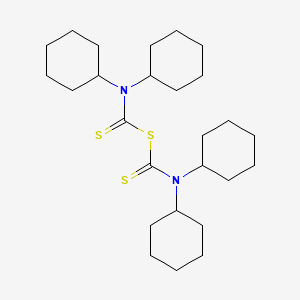
dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate is an organic compound known for its unique chemical structure and properties. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate can be synthesized through the reaction of dicyclohexylcarbodiimide with sulfur-containing reagents. The reaction typically involves the use of solvents such as dichloromethane or tetrahydrofuran and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process ensures high yield and purity of the compound, making it suitable for various applications in the chemical industry .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate involves its ability to form stable intermediates with various substrates. It targets specific molecular pathways and enzymes, facilitating the formation or modification of chemical bonds. The compound’s reactivity is attributed to its unique structure, which allows it to interact with a wide range of molecules .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: A related compound used in peptide synthesis and other coupling reactions.
N,N’-Diisopropylcarbodiimide: Another carbodiimide with similar applications but different reactivity and stability.
N,N’-Dicyclohexylurea: A byproduct of reactions involving dicyclohexylcarbodiimide, with distinct properties and uses.
Uniqueness
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate is unique due to its sulfur-containing structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring sulfur intermediates and in applications where stability under various conditions is essential .
Propiedades
Número CAS |
5439-78-1 |
|---|---|
Fórmula molecular |
C26H44N2S3 |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate |
InChI |
InChI=1S/C26H44N2S3/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2 |
Clave InChI |
LXORYVOAWYBVKB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C(=S)SC(=S)N(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



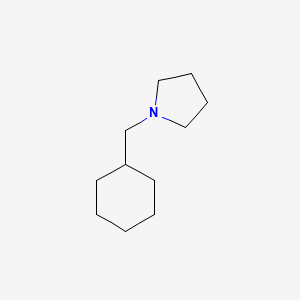
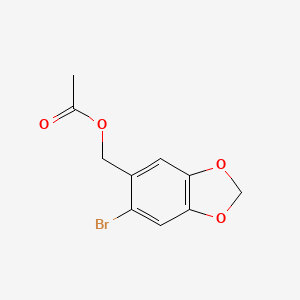
![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)

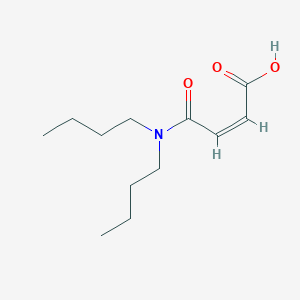
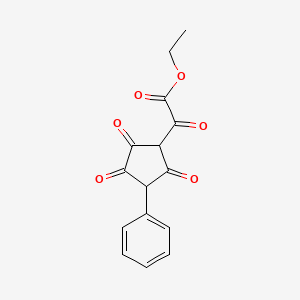
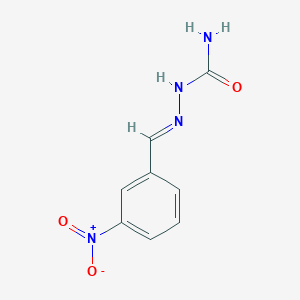

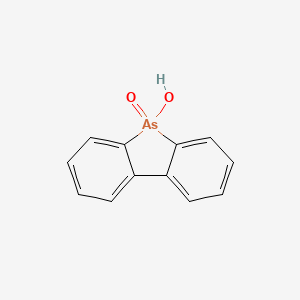
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
